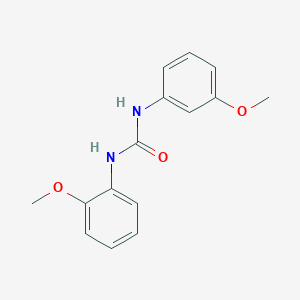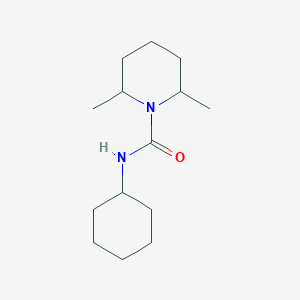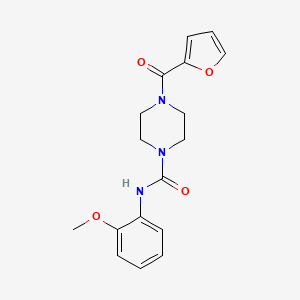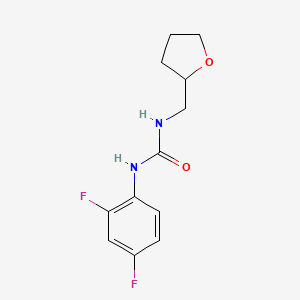![molecular formula C15H21ClN2O2 B4423172 1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4423172.png)
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane
Vue d'ensemble
Description
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane, also known as CPMD, is a chemical compound that belongs to the class of diazepanes. CPMD has been extensively studied for its potential use as a therapeutic agent due to its unique biological properties.
Applications De Recherche Scientifique
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane has been studied for its potential use as a therapeutic agent in a variety of scientific research applications. One of the primary areas of interest is in the treatment of anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, and early clinical trials have shown promise in the treatment of anxiety disorders in humans.
This compound has also been studied for its potential use in the treatment of epilepsy. Animal studies have shown that this compound has anticonvulsant properties, and early clinical trials have shown promise in the treatment of epilepsy in humans.
Mécanisme D'action
The exact mechanism of action of 1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. This compound is thought to enhance the activity of GABA by binding to GABA receptors, which leads to an increase in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a promising therapeutic agent. This compound has been shown to have anxiolytic, anticonvulsant, and muscle relaxant properties in animal models. It has also been shown to have a low potential for abuse and addiction, which makes it an attractive alternative to other anxiolytic and anticonvulsant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane has a number of advantages and limitations for lab experiments. One of the primary advantages is its low potential for abuse and addiction, which makes it a safer alternative to other anxiolytic and anticonvulsant drugs. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Orientations Futures
There are a number of future directions for research on 1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane. One area of interest is in the development of new formulations of this compound that have improved solubility and longer half-lives. This could help to improve the efficacy of this compound as a therapeutic agent.
Another area of interest is in the study of the long-term effects of this compound on the brain. While this compound has been shown to have a low potential for abuse and addiction, more research is needed to fully understand its effects on the brain over the long term.
Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in the treatment of anxiety disorders and epilepsy. While early clinical trials have shown promise, more research is needed to fully understand the potential of this compound as a therapeutic agent.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-12(20-14-6-3-5-13(16)11-14)15(19)18-8-4-7-17(2)9-10-18/h3,5-6,11-12H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYETVBBGTSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)


![2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4423130.png)
![N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423142.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4423175.png)
![N-benzyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4423196.png)
![N-cyclohexyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423202.png)
![N-(2-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423203.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4423209.png)